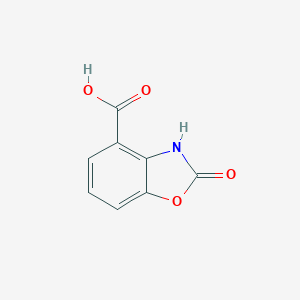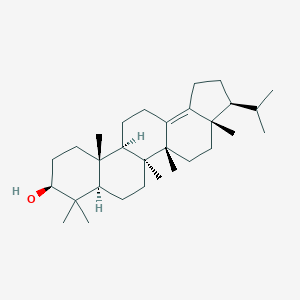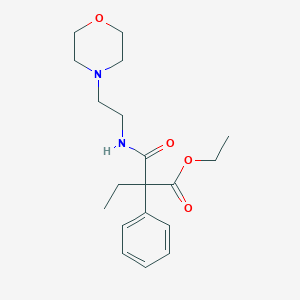
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate, also known as MTOC, is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is a derivative of artemisinin, a natural product extracted from the plant Artemisia annua, which has been used for centuries in traditional Chinese medicine to treat fever and malaria. MTOC has been found to possess potent antimalarial, anticancer, and anti-inflammatory properties, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is not fully understood, but studies have shown that it may act through several different pathways. In the case of antimalarial activity, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is thought to act by generating reactive oxygen species (ROS) that damage the parasite's cell membrane and other cellular components. In the case of anticancer activity, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is thought to induce apoptosis by activating various signaling pathways and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has been found to have several biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the induction of apoptosis. Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has also been found to have anti-inflammatory effects, with studies showing that it inhibits the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate in lab experiments is its potency and selectivity, which allows for the study of specific cellular pathways and processes. Additionally, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is relatively easy to synthesize and purify, making it a readily available compound for researchers. However, one limitation of using Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is its instability, which can lead to degradation and loss of activity over time. Additionally, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate. One direction is the development of new synthetic methods for Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate that are more efficient and cost-effective. Another direction is the study of Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate's potential applications in the treatment of other diseases, such as cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate and its potential side effects and toxicity. Overall, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is a promising compound that has the potential to make significant contributions to various fields of research.
Synthesemethoden
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate can be synthesized through a multistep process involving the reaction of artemisinin with various reagents. One common method involves the reaction of artemisinin with ethyl diazoacetate, followed by acid hydrolysis and esterification to yield Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate. This method has been optimized for high yield and purity and has been used in many studies involving Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has been extensively studied for its potential applications in the fields of medicine, agriculture, and materials science. In medicine, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has been found to possess potent antimalarial activity, with studies showing that it is effective against drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has also been found to possess anticancer properties, with studies showing that it induces apoptosis (programmed cell death) in various cancer cell lines. Additionally, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
105949-86-8 |
|---|---|
Produktname |
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate |
Molekularformel |
C5H8O5 |
Molekulargewicht |
148.11 g/mol |
IUPAC-Name |
methyl 3-methyl-1,2,4-trioxolane-3-carboxylate |
InChI |
InChI=1S/C5H8O5/c1-5(4(6)7-2)8-3-9-10-5/h3H2,1-2H3 |
InChI-Schlüssel |
IQYPEYMRXVZADC-UHFFFAOYSA-N |
SMILES |
CC1(OCOO1)C(=O)OC |
Kanonische SMILES |
CC1(OCOO1)C(=O)OC |
Synonyme |
1,2,4-Trioxolane-3-carboxylicacid,3-methyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



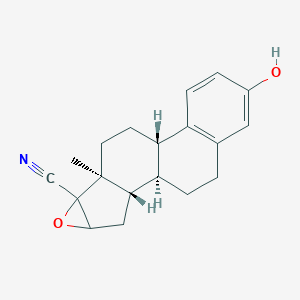
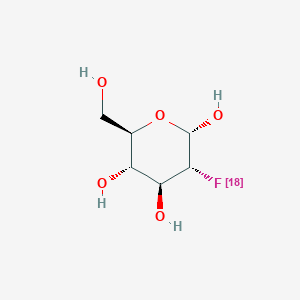
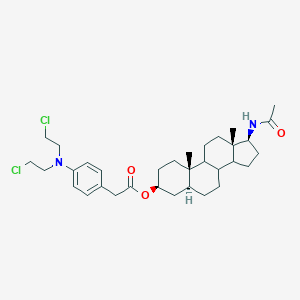
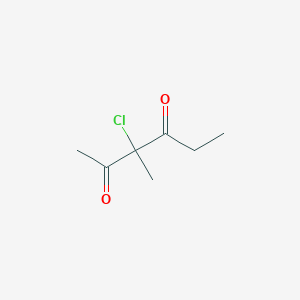
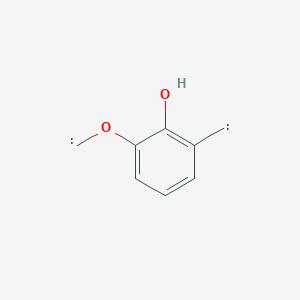
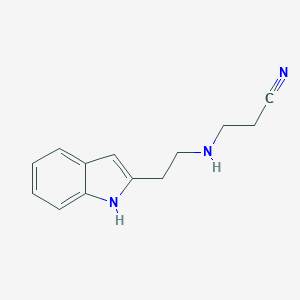
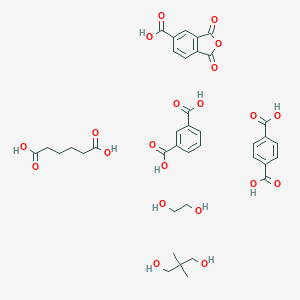
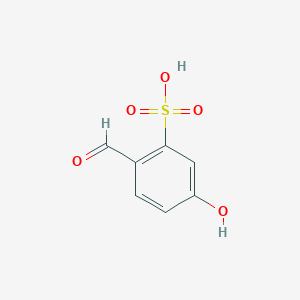
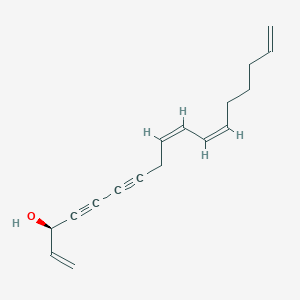
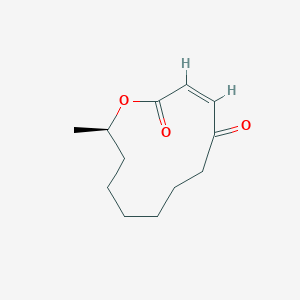
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
